molecular formula C7H15NO2 B13218006 4-(Ethoxymethyl)pyrrolidin-3-ol

4-(Ethoxymethyl)pyrrolidin-3-ol

Cat. No.: B13218006
M. Wt: 145.20 g/mol
InChI Key: JBUZTXGIUXMXCE-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction. In this method, a dipolarophile such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam is reacted with an achiral ylide precursor, N-(benzyl)-N-methylglycine methyl ester, to form the desired pyrrolidine derivative . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles to replace specific functional groups on the pyrrolidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Ethoxymethyl)pyrrolidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins like Akt, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ethoxymethyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical properties and potential biological activities compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-(ethoxymethyl)pyrrolidin-3-ol

InChI

InChI=1S/C7H15NO2/c1-2-10-5-6-3-8-4-7(6)9/h6-9H,2-5H2,1H3

InChI Key

JBUZTXGIUXMXCE-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CNCC1O

Origin of Product

United States

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